molecular formula C2H3Se B1255549 (Vinylseleno)radical

(Vinylseleno)radical

Cat. No.: B1255549
M. Wt: 106.02 g/mol
InChI Key: LNUAFAFVJUFJAZ-UHFFFAOYSA-N
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Description

The (vinylseleno)radical is a selenium-containing organic radical characterized by a vinyl group (-CH₂-CH₂-) bonded to a selenium atom with an unpaired electron. Its structure can be represented as •Se-CH₂-CH₂, where the radical center resides on the selenium atom or delocalizes across the conjugated system. This species is of interest due to selenium's unique electronic properties, including its polarizability and ability to stabilize radicals through resonance or hyperconjugation .

(Vinylseleno)radicals are typically generated via photochemical or thermal cleavage of diselenides or selenol esters, often under visible-light irradiation . Their reactivity is influenced by the electronegativity of selenium (2.55), which contrasts with sulfur (2.58) and oxygen (3.44), enabling distinct pathways in radical addition and coupling reactions .

Properties

Molecular Formula

C2H3Se

Molecular Weight

106.02 g/mol

InChI

InChI=1S/C2H3Se/c1-2-3/h2H,1H2

InChI Key

LNUAFAFVJUFJAZ-UHFFFAOYSA-N

Canonical SMILES

C=C[Se]

Synonyms

vinyl selenol

Origin of Product

United States

Comparison with Similar Compounds

Reactivity with Unsaturated Substrates

(Vinylseleno)radical exhibits regioselectivity distinct from other radicals:

  • Alkyl Radicals: Alkyl radicals (e.g., •R) undergo rapid addition to alkynes or alkenes but lack the regiochemical control seen in selenium-based radicals. For example, alkyl radicals favor terminal addition to alkynes, whereas (vinylseleno)radicals may engage in conjugate addition due to selenium's electron-withdrawing effect .
  • Tin Radicals: Tin-centered radicals (e.g., •SnR₃) show high affinity for triple bonds, as demonstrated in cyclization reactions with alkynes . However, tin radicals require stoichiometric reagents for generation, whereas (vinylseleno)radicals can be catalytically generated under mild conditions .

Key Data :

Radical Type Substrate Preferred Pathway Rate Constant (k, M⁻¹s⁻¹) Reference
(Vinylseleno)radical Alkenes Conjugate addition ~10³
Alkyl Radical Alkynes Terminal addition ~10⁴
Tin Radical Alkynes Cyclization ~10⁵

Stability and Persistence

The persistence of (vinylseleno)radical is intermediate between transient carbon-centered radicals and long-lived nitroxides:

  • Sulfur Analogues : Thiol-derived radicals (e.g., •S-R ) are less stable due to sulfur's higher electronegativity, which localizes the radical density. Selenium's larger atomic size allows better delocalization, enhancing stability .
  • Persistent Radicals: Species like TEMPO (•O-NR₂) exhibit exceptional stability via steric hindrance. (Vinylseleno)radicals lack such protection but benefit from resonance stabilization between selenium and the vinyl group .

Electronic and Steric Effects

  • Spin Density Distribution: Computational studies suggest the unpaired electron in (vinylseleno)radical delocalizes over the Se-C bond, contrasting with vinylthio radicals (•S-CH₂-CH₂), where spin density localizes on sulfur .
  • Steric Accessibility: The planar geometry of (vinylseleno)radical facilitates reactions with sterically hindered substrates, outperforming bulky tert-butoxyl radicals (•O-tBu) in crowded environments .

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